[5-(2-Methylcyclopropyl)furan-2-yl]methanamine
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Overview
Description
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine: is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methylcyclopropyl)furan-2-yl]methanamine typically involves the reaction of furan derivatives with cyclopropyl-containing reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as this compound is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding nitro or oxime derivative.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics.
Mechanism of Action
The mechanism of action for [5-(2-Methylcyclopropyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
[5-(2-Methylcyclopropyl)furan-2-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[5-(2-Methylcyclopropyl)furan-2-yl]acetic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(2-methylcyclopropyl)furan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJHAYJSCJKLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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